2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol
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Overview
Description
2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that features both quinoline and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline or imidazole rings.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as dyes and catalysts .
Mechanism of Action
The mechanism of action of 2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring and exhibit antimicrobial properties
Uniqueness
2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol is unique due to the combination of both quinoline and imidazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more diverse therapeutic applications .
Properties
Molecular Formula |
C12H11N5O |
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Molecular Weight |
241.25 g/mol |
IUPAC Name |
2,5-diamino-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H11N5O/c13-7-1-2-9(18)12-11(7)8(5-10(14)16-12)17-4-3-15-6-17/h1-6,18H,13H2,(H2,14,16) |
InChI Key |
ZCHBKCWHCLIBBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=CC(=N2)N)N3C=CN=C3)O |
Origin of Product |
United States |
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